2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3311~3,7~]dec-2-ylidene)propanehydrazide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar chemical properties.
Hydrazide derivatives: Compounds with hydrazide linkages often show comparable reactivity and biological activity.
Uniqueness
2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno[2,3-d]pyrimidine core with a hydrazide linkage and a tricyclo[3.3.1.1~3,7~]dec-2-ylidene moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H28N4O2S |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-(2-adamantylideneamino)-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C22H28N4O2S/c1-3-4-17-10-18-21(29-17)23-11-26(22(18)28)12(2)20(27)25-24-19-15-6-13-5-14(8-15)9-16(19)7-13/h10-16H,3-9H2,1-2H3,(H,25,27) |
InChI Key |
XBDLCRVEPUIPSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)NN=C3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.